molecular formula C14H21N3 B11821228 3-Methyl-2-(pyrrolidin-1-yl)-5-(pyrrolidin-2-yl)pyridine

3-Methyl-2-(pyrrolidin-1-yl)-5-(pyrrolidin-2-yl)pyridine

Cat. No.: B11821228
M. Wt: 231.34 g/mol
InChI Key: DNXHITSWCCIYJQ-UHFFFAOYSA-N
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Description

3-Methyl-2-(pyrrolidin-1-yl)-5-(pyrrolidin-2-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with two pyrrolidine groups and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(pyrrolidin-1-yl)-5-(pyrrolidin-2-yl)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of Pyrrolidine Groups: The pyrrolidine groups can be introduced via nucleophilic substitution reactions. For example, 2-chloropyridine can react with pyrrolidine in the presence of a base to form 2-(pyrrolidin-1-yl)pyridine.

    Methylation: The final step involves the methylation of the pyridine ring, which can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(pyrrolidin-1-yl)-5-(pyrrolidin-2-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyrrolidine in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyridine derivatives with different functional groups.

Scientific Research Applications

3-Methyl-2-(pyrrolidin-1-yl)-5-(pyrrolidin-2-yl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(pyrrolidin-1-yl)-5-(pyrrolidin-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine groups can enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)pyridine: Lacks the methyl group and the second pyrrolidine group.

    3-Methylpyridine: Lacks the pyrrolidine groups.

    2,5-Dipyrrolidinylpyridine: Similar structure but without the methyl group.

Uniqueness

3-Methyl-2-(pyrrolidin-1-yl)-5-(pyrrolidin-2-yl)pyridine is unique due to the presence of both pyrrolidine groups and the methyl group, which can influence its chemical reactivity and biological activity. This combination of functional groups can provide distinct properties compared to its analogs.

Properties

Molecular Formula

C14H21N3

Molecular Weight

231.34 g/mol

IUPAC Name

3-methyl-2-pyrrolidin-1-yl-5-pyrrolidin-2-ylpyridine

InChI

InChI=1S/C14H21N3/c1-11-9-12(13-5-4-6-15-13)10-16-14(11)17-7-2-3-8-17/h9-10,13,15H,2-8H2,1H3

InChI Key

DNXHITSWCCIYJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCCC2)C3CCCN3

Origin of Product

United States

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